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Compound of Interest

Compound Name: Phe-Tyr

Cat. No.: B13640099 Get Quote

For researchers, scientists, and professionals in drug development, a deep understanding of

the structural nuances of dipeptides is critical for designing novel therapeutics and

biomaterials. This guide provides a detailed structural comparison of two closely related

aromatic dipeptides: Phenylalanine-Tyrosine (Phe-Tyr) and Phenylalanine-Phenylalanine (Phe-

Phe). The subtle difference of a single hydroxyl group in Phe-Tyr introduces significant

changes in its physicochemical properties and intermolecular interactions compared to the

purely hydrophobic Phe-Phe.

Physicochemical Properties: A Tale of Two Aromatic
Rings
The introduction of a hydroxyl group on the tyrosine residue in Phe-Tyr significantly alters its

polarity and potential for hydrogen bonding, differentiating it from the nonpolar Phe-Phe. This is

reflected in their computed physicochemical properties.
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Property Phe-Tyr Phe-Phe Reference

Molecular Formula C₁₈H₂₀N₂O₄ C₁₈H₂₀N₂O₃ [1][2]

Molecular Weight 328.4 g/mol 312.4 g/mol [1][2]

XLogP3 -1.7 -0.8 [1][2]

Hydrogen Bond

Donors
4 3 [1][2]

Hydrogen Bond

Acceptors
5 4 [1][2]

pKa (acidic) Not available 3.2 [2]

pKa (basic) Not available 7.18 [2]

Structural Analysis: Insights from Crystallography
and NMR
The solid-state structures of both dipeptides are stabilized by a network of hydrogen bonds and

aromatic interactions. However, the nature of these interactions and the resulting crystal

packing differ.

X-ray Crystallography
Phe-Phe: The crystal structure of L-phenylalanyl-L-phenylalanine reveals a highly organized,

noncentrosymmetric, and dipole-parallel aligned arrangement.[3] This alignment is responsible

for its notable nonlinear optical (NLO) properties and strong second harmonic generation

(SHG).[3] The structure is characterized by extensive hydrogen bonding and π-π stacking of

the phenyl rings, leading to the formation of stable nanostructures.[4]

Phe-Tyr: While a detailed crystal structure report for Phe-Tyr is not as readily available in the

literature, the presence of the hydroxyl group on the tyrosine residue allows for an additional

hydrogen bond donor and acceptor site. This is expected to lead to a more complex hydrogen-

bonding network compared to Phe-Phe, influencing the overall crystal packing and potentially

disrupting the strong dipole alignment observed in Phe-Phe crystals.
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NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the

structure and dynamics of these dipeptides in solution.

Key Differences in 13C NMR Chemical Shifts:

A study on solid-state 13C NMR of various dipeptides provides data for comparing the chemical

shifts of the nonprotonated aromatic carbon (Cγ). The chemical shift of Cγ is sensitive to the

electronic environment of the aromatic ring.

Dipeptide Type
Cγ Chemical Shift Range
(ppm)

Reference

Phenylalanine-containing ~7.0 [5][6]

Tyrosine-containing ~9.4 [5][6]

The broader chemical shift range for tyrosine-containing dipeptides suggests that the Cγ in

tyrosine is more sensitive to its local environment, likely due to the electronic effects of the

hydroxyl group.[5][6]

Detailed 1H and 13C NMR assignments for fluorinated Phe-Phe derivatives in partially

deuterated water show distinct signals for the N-terminal and C-terminal phenylalanine

residues, highlighting the sensitivity of NMR to the local chemical environment.[3] For Phe-Tyr,
similar differentiation between the Phe and Tyr residues is expected, with the hydroxyl group of

tyrosine influencing the chemical shifts of the aromatic protons and carbons.

Conformational Preferences and Intermolecular
Interactions
The conformational landscape of dipeptides is crucial for their biological activity and self-

assembly properties. Both Phe-Phe and Phe-Tyr can adopt various conformations, with the

dominant interactions being stacking and T-shaped arrangements of their aromatic rings.

Molecular dynamics simulations have shown that for both Phe-Phe and Phe-Tyr, stacked

structures are generally favored in various solvents.[7] However, the presence of the polar
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hydroxyl group in tyrosine can influence the relative stability of these conformations. In Phe-
Tyr, the hydroxyl group can participate in hydrogen bonding with the solvent or other parts of

the dipeptide, potentially altering the balance between stacked and T-shaped geometries

compared to Phe-Phe.

The self-assembly of Phe-Phe into well-defined nanostructures like nanotubes and nanofibers

is a well-documented phenomenon driven by π-π stacking interactions.[4] The hydroxyl group

in Phe-Tyr introduces the possibility of hydrogen bonding-driven self-assembly, which could

lead to different morphologies of self-assembled structures.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy of
Dipeptides
Objective: To determine the solution-state structure and conformation of the dipeptides.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the dipeptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or

D₂O).

Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon

signals.

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlated

Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to establish through-bond

connectivities and assign specific protons to their respective amino acid residues.[8]
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Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy) spectra to identify through-space proximities between

protons, which provides information on the dipeptide's conformation.[9]

Data Analysis:

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

Assign all proton and carbon chemical shifts based on the 1D and 2D spectra.

Analyze the NOESY/ROESY cross-peaks to determine inter-proton distances, which are

then used to calculate a family of 3D structures consistent with the experimental data.

X-ray Crystallography of Dipeptides
Objective: To determine the solid-state three-dimensional structure of the dipeptides at atomic

resolution.

Methodology:

Crystallization:

Prepare a supersaturated solution of the dipeptide in a suitable solvent or solvent mixture.

Use vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single

crystals. This involves screening a wide range of conditions (precipitants, pH,

temperature).

For peptides, co-crystallization with salts or other small molecules may be necessary to

induce crystallization.

Data Collection:

Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically 100

K) to minimize radiation damage.

Expose the crystal to a monochromatic X-ray beam (synchrotron or in-house source).
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Rotate the crystal and collect the diffraction pattern on a detector.

Structure Determination and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the phase problem using methods like direct methods or molecular replacement (if a

similar structure is known).

Build an initial atomic model into the resulting electron density map.

Refine the model against the experimental data to improve its geometry and fit to the

electron density.

Visualizing Structural Differences and Experimental
Logic
To better understand the structural comparison and the logic behind the experimental

workflows, the following diagrams are provided.
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Caption: Structural comparison of Phe-Phe and Phe-Tyr dipeptides.
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Caption: Experimental workflow for dipeptide structural analysis.

In conclusion, the substitution of a phenylalanine with a tyrosine residue imparts a significant

change in the physicochemical and structural properties of the dipeptide. The hydroxyl group in

Phe-Tyr introduces polarity and hydrogen bonding capabilities, leading to differences in crystal

packing, NMR chemical shifts, and potentially altered self-assembly behavior compared to the

hydrophobic Phe-Phe. These differences are critical considerations for the rational design of

peptide-based molecules in various scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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